molecular formula C6H13BrO B2832269 1-Bromo-2-methoxy-3-methylbutane CAS No. 26356-01-4

1-Bromo-2-methoxy-3-methylbutane

Cat. No. B2832269
CAS RN: 26356-01-4
M. Wt: 181.073
InChI Key: WSSGWYCRXCOZIA-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-3-methylbutane is a chemical compound with the CAS Number: 26356-01-4 . It has a molecular weight of 181.07 . The IUPAC name for this compound is 1-bromo-2-methoxy-3-methylbutane .


Molecular Structure Analysis

The molecular formula of 1-Bromo-2-methoxy-3-methylbutane is C6H13BrO . It has an average mass of 181.071 Da and a monoisotopic mass of 180.014969 Da .


Physical And Chemical Properties Analysis

1-Bromo-2-methoxy-3-methylbutane is a colorless liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 165.3±13.0 °C at 760 mmHg, and a vapor pressure of 2.5±0.3 mmHg at 25°C .

Scientific Research Applications

Surface Chemistry

Research on the surface behavior of 1-bromobutane and isomeric butanol mixtures sheds light on the thermodynamics of surface formation. This includes measuring surface tensions and calculating corresponding deviations, which are crucial for understanding molecular interactions at interfaces (Giner et al., 2005).

Organic Synthesis

The field of organic synthesis benefits from studies on the formation of cyclopropanes and five-membered heterocycles through Michael initiated ring closure reactions, highlighting the utility of bromo compounds in constructing complex molecular architectures (Farin˜a et al., 1987).

Environmental Safety

Investigations into the fire extinguishing capabilities of bromo-compounds, such as 1-bromo-1-propane, demonstrate the potential of brominated substances in enhancing the effectiveness of fire suppression systems. These studies are critical for developing safer and more efficient firefighting methods (Zou et al., 2001).

Catalysis

The use of bromo compounds in catalysis is illustrated by research on the alkylation of isobutane with 2-butene in ionic liquid media. Such studies are vital for the chemical industry, especially in refining and petrochemical processes, by offering insights into catalytic efficiency and selectivity (Yoo et al., 2004).

Green Chemistry

The application of bromo compounds in green chemistry is underscored by their role in the synthesis of bio-based solvents, which are critical for reducing reliance on toxic and non-renewable resources (Jin et al., 2021).

Safety and Hazards

This compound is considered hazardous. It is highly flammable and may cause skin and eye irritation. Inhalation or contact with the material may irritate or burn skin and eyes. Fire will produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or asphyxiation .

Mechanism of Action

Target of Action

1-Bromo-2-methoxy-3-methylbutane is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis . The primary targets of this compound are typically other organic molecules, where it can participate in various reactions to form new compounds .

Mode of Action

The compound operates through a mechanism known as the E2 elimination mechanism . In this process, a base attacks a β-h

properties

IUPAC Name

1-bromo-2-methoxy-3-methylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-5(2)6(4-7)8-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSGWYCRXCOZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methoxy-3-methylbutane

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